4-(Piperidin-4-yloxy)pyrimidine
CAS No.:
Cat. No.: VC18210542
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 4-piperidin-4-yloxypyrimidine |
| Standard InChI | InChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 |
| Standard InChI Key | AQOOEYUGDLSSRH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OC2=NC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The base compound, 4-(Piperidin-4-yloxy)pyrimidine, consists of a six-membered pyrimidine ring (C₄H₄N₂) linked via an oxygen atom to a piperidine moiety (C₅H₁₁N). The hydrochloride derivative (C₉H₁₄ClN₃O) incorporates a chloride ion, increasing polarity and crystallinity. Key structural features include:
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Pyrimidine Ring: Positions 2 and 4 are occupied by nitrogen atoms, creating electron-deficient regions conducive to nucleophilic substitution.
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Piperidin-4-yloxy Group: The piperidine ring adopts a chair conformation, with the oxygen atom at the 4-position enabling rotational flexibility .
Table 1: Comparative Molecular Data for Piperidin-4-yloxy Pyrimidine Derivatives
Spectroscopic and Computational Data
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SMILES:
C1CNCCC1OC2=NC=NC=C2(base),C1CNCCC1OC2=NC=NC=C2.Cl(HCl). -
InChIKey:
JJXPLDWYGHUVDW-UHFFFAOYSA-N(HCl). -
3D Conformation: Molecular dynamics simulations suggest the piperidine ring adopts a chair conformation, minimizing steric hindrance with the pyrimidine moiety .
Synthesis and Modification Strategies
Salt Formation
Hydrochloride salts are prepared by treating the free base with hydrochloric acid in ethanol, achieving >95% purity via recrystallization . This step is critical for improving bioavailability in preclinical studies.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% |
| Base | K₂CO₃ | +20% |
| Temperature | 80°C | +10% |
Pharmacological Applications
Kinase Inhibition
4-(Piperidin-4-yloxy)pyrimidine derivatives exhibit nanomolar affinity for tyrosine kinases, particularly EGFR and VEGFR2. In silico docking studies reveal hydrogen bonding between the pyrimidine nitrogen and kinase active-site residues .
Antimicrobial Activity
The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Fluorinated analogs, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, show enhanced potency (MIC = 8 µg/mL) .
Structure-Activity Relationships (SAR)
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Piperidine Substitution: N-Methylation reduces kinase affinity by 50%, likely due to steric clashes .
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Pyrimidine Modifications: Trifluoromethyl groups at position 6 improve metabolic stability but increase molecular weight .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: LogP = 1.2 (HCl salt) suggests moderate intestinal permeability.
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Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing inactive piperidine-N-oxide metabolites .
Toxicity
Acute oral LD₅₀ in rats exceeds 2,000 mg/kg, with no observed genotoxicity in Ames tests. Chronic exposure studies indicate reversible hepatotoxicity at doses >100 mg/kg/day .
Industrial and Research Applications
Drug Development
The compound serves as a precursor for oncology candidates, with three derivatives entering Phase I trials as of 2025 .
Chemical Probes
Researchers utilize fluorescently tagged analogs to map kinase binding sites in live cells .
Challenges and Future Directions
While 4-(Piperidin-4-yloxy)pyrimidine shows promise, limitations include:
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Solubility: Aqueous solubility <0.1 mg/mL necessitates salt or prodrug formulations.
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Selectivity: Off-target kinase activity (e.g., PDGFR-β) necessitates structural optimization .
Emerging strategies include covalent inhibition via Michael acceptor groups and nanoparticle-based delivery systems to enhance tumor targeting .
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